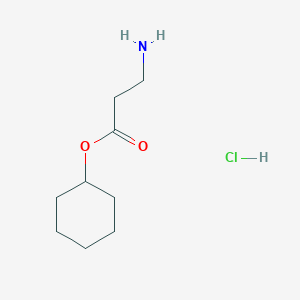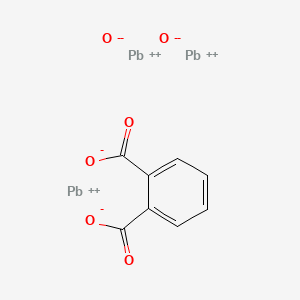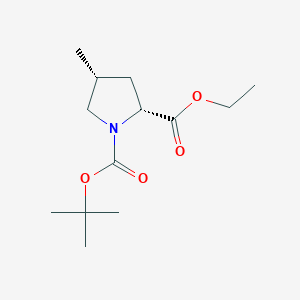
Cyclohexyl 3-aminopropanoate hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for Cyclohexyl 3-aminopropanoate hydrochloride is1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
Cyclohexyl 3-aminopropanoate hydrochloride is a white crystalline powder. It has a molecular weight of 207.7 g/mol. The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Cyclohexyl Derivatives
Cyclohexyl 3-aminopropanoate hydrochloride serves as a starting material for the synthesis of various cyclohexyl derivatives. These derivatives are crucial in the development of new pharmaceuticals and agrochemicals. The compound’s reactivity allows for further functionalization, leading to a wide array of cyclohexyl-based molecules with potential biological activity .
Enantioselective Catalysis
The structure of Cyclohexyl 3-aminopropanoate hydrochloride, particularly the presence of the dicyclohexylamino substituent, is significant in enantioselective catalysis. It has been used in studies to understand the role of such substituents in mediating reaction rates and selectivity, which is vital for producing chiral molecules in a controlled manner .
Material Science Applications
In material science, Cyclohexyl 3-aminopropanoate hydrochloride can be used to modify the properties of materials at a molecular level. Its incorporation into polymers can influence the physical characteristics such as flexibility, strength, and resistance to degradation, which are essential parameters in material engineering .
Chemical Synthesis
This compound is also employed in chemical synthesis as an intermediate. It can participate in various chemical reactions, including esterification and amidation, to produce compounds that have applications in different industries, ranging from cosmetics to coatings .
Analytical Chemistry
In analytical chemistry, Cyclohexyl 3-aminopropanoate hydrochloride can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Chromatography
The compound’s unique structure makes it useful in chromatography, particularly in the separation of complex mixtures. It can act as a stationary phase modifier or be part of the mobile phase to improve the resolution of analytes during the chromatographic process .
Safety and Hazards
Cyclohexyl 3-aminopropanoate hydrochloride is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propiedades
IUPAC Name |
cyclohexyl 3-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBJOOSUVBSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-aminopropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1458407.png)
![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)









![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)